molecular formula C18H22N2O2 B1384755 Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate CAS No. 71271-46-0

Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate

Cat. No.: B1384755
CAS No.: 71271-46-0
M. Wt: 298.4 g/mol
InChI Key: NGYLCNCWAMCUCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate involves multiple steps. One common method includes the reaction of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate ester group can undergo hydrolysis, releasing the active bicyclic compound, which can then interact with enzymes or receptors in biological systems. The cyanide group may also play a role in its activity by interacting with metal ions or other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate: Similar structure but lacks the methyl group on the carbamate ester.

    4-cyanobicyclo[2.2.2]octane-1-carboxylic acid: Precursor in the synthesis of the target compound.

    Benzyl carbamate: Lacks the bicyclic structure and cyanide group.

Uniqueness

Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate is unique due to its combination of a bicyclic structure, cyanide group, and carbamate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamates or bicyclic compounds .

Properties

IUPAC Name

benzyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-12,14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYLCNCWAMCUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate
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Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate
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Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate

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